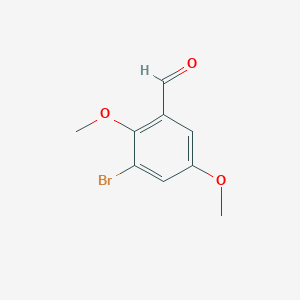

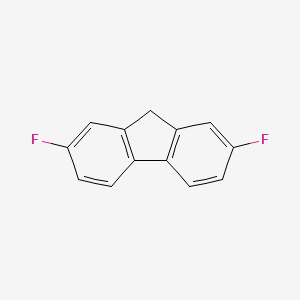

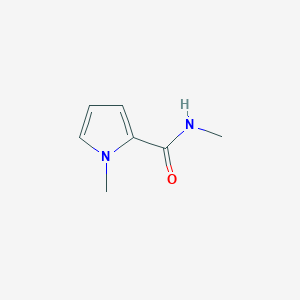

![molecular formula C15H13NO4 B1605301 2-[(4-methoxybenzoyl)amino]benzoic Acid CAS No. 34425-86-0](/img/structure/B1605301.png)

2-[(4-methoxybenzoyl)amino]benzoic Acid

Descripción general

Descripción

2-[(4-methoxybenzoyl)amino]benzoic acid, also known as MABA, is a compound that has been extensively studied for its potential applications in scientific research. This compound is an important building block for the synthesis of various biologically active molecules, making it a valuable tool for researchers in a wide range of fields. In

Aplicaciones Científicas De Investigación

Application in Polyaniline Doping

2-[(4-methoxybenzoyl)amino]benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have been explored as dopants for polyaniline, a conducting polymer. This application is significant in materials science, especially for electronic and optoelectronic devices. Polyaniline doped with these benzoic acid derivatives exhibits varied electrical conductivity and thermal properties, making it a versatile material for various technological applications (Amarnath & Palaniappan, 2005).

Role in Synthetic Chemistry

Benzoic acid derivatives, including 2-[(4-methoxybenzoyl)amino]benzoic acid, are key components in the synthesis of various heterocyclic compounds. For instance, they are used in the rhodium-catalyzed oxidative coupling with alkynes to produce isocoumarin derivatives, which are valuable in medicinal and synthetic organic chemistry. This showcases their utility in creating complex molecular structures (Shimizu et al., 2009).

Applications in Analytical Chemistry

The derivatives of 2-[(4-methoxybenzoyl)amino]benzoic acid are utilized as derivatization reagents in chromatography for detecting and analyzing hydroxyl and amino compounds. These reagents enhance the sensitivity and specificity of detection in thin-layer and high-performance liquid chromatography, which is crucial in biochemical and pharmaceutical analysis (Tsuruta & Kohashi, 1987).

Photodecomposition Studies

Research into the photodecomposition of chlorobenzoic acids, including derivatives of 2-[(4-methoxybenzoyl)amino]benzoic acid, provides insights into environmental chemistry, particularly in the context of pollution and degradation of organic compounds in natural water sources. These studies are essential for understanding and mitigating the environmental impact of these compounds (Crosby & Leitis, 1969).

Mecanismo De Acción

Biochemical Pathways

It is known that benzoic acid derivatives can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The downstream effects of these reactions on cellular processes are complex and depend on the specific context of the biological system .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-[(4-methoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOQXWBHGKWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352237 | |

| Record name | 2-[(4-methoxybenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methoxybenzoyl)amino]benzoic Acid | |

CAS RN |

34425-86-0 | |

| Record name | 2-[(4-methoxybenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

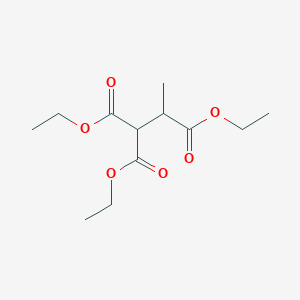

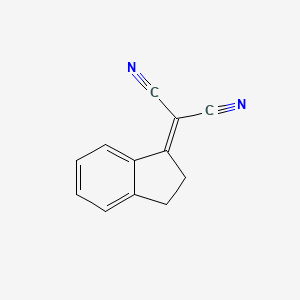

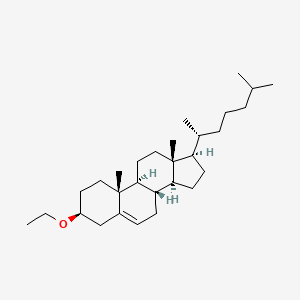

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)

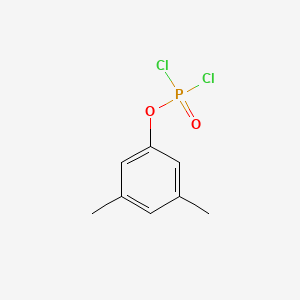

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)